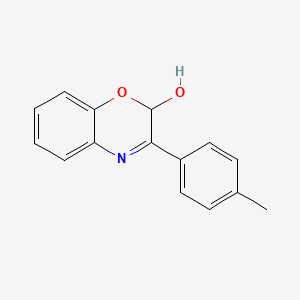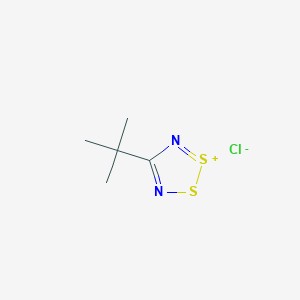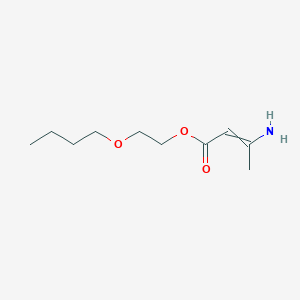
2-Butoxyethyl 3-aminobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxyethyl 3-aminobut-2-enoate is an organic compound with a complex structure that includes both an ester and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxyethyl 3-aminobut-2-enoate typically involves the esterification of 3-aminobut-2-enoic acid with 2-butoxyethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butoxyethyl 3-aminobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-Butoxyethyl 3-aminobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butoxyethyl 3-aminobut-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the amine group can form hydrogen bonds and participate in nucleophilic reactions. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-aminobut-2-enoate
- Methyl 3-aminobut-2-enoate
- Isopropyl 3-aminobut-2-enoate
Uniqueness
2-Butoxyethyl 3-aminobut-2-enoate is unique due to the presence of the butoxyethyl group, which can influence its solubility, reactivity, and overall chemical properties. This makes it distinct from other similar compounds and can lead to different applications and uses.
Properties
CAS No. |
64549-32-2 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-butoxyethyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C10H19NO3/c1-3-4-5-13-6-7-14-10(12)8-9(2)11/h8H,3-7,11H2,1-2H3 |
InChI Key |
YOOLMOGFEYKJOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)C=C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


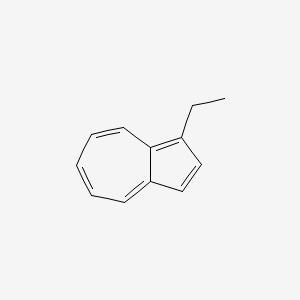
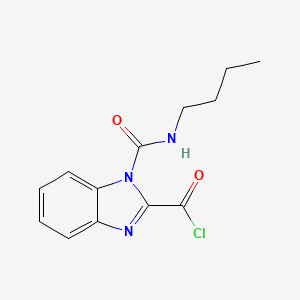
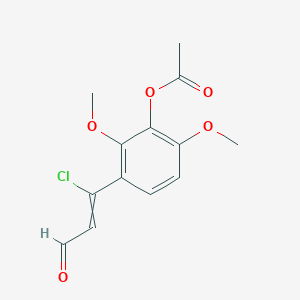
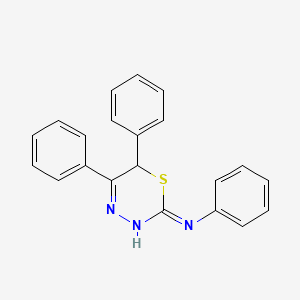
![2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one](/img/structure/B14495827.png)
![5-(Triphenylmethyl)bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B14495828.png)
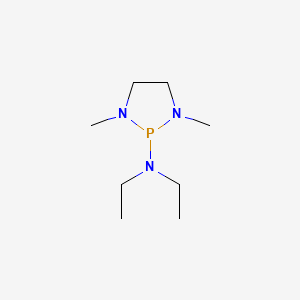
![[(Dichlorophosphanyl)methyl]phosphonothioic dichloride](/img/structure/B14495847.png)
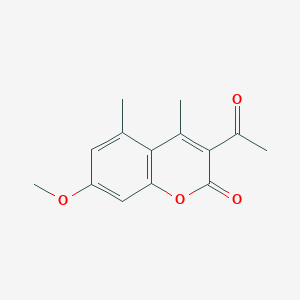

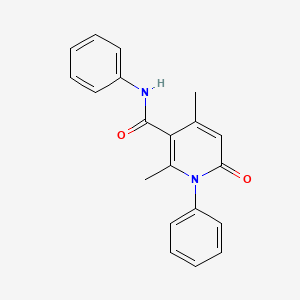
![N,N,6,6-Tetramethylbicyclo[3.1.1]hept-2-en-2-amine](/img/structure/B14495867.png)
